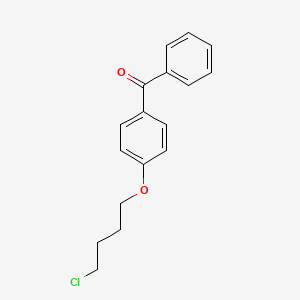
4-(4-Chlorobutoxy)benzophenone
Cat. No. B8469882
M. Wt: 288.8 g/mol
InChI Key: GVSOKIKXRCWQIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05693674
Procedure details


Combine 4-(4-chlorobutoxy)benzophenone (740 g, 1.59 mol), diethylamine (3.7 L), and potassium iodide (50 g) in water (3.7 L). Heat to reflux. After 19 hours, evaporate the reaction mixture in vacuo to give an aqueous residue. Extract two times with ethyl acetate. Extract the combined organic layers with aqueous 10% hydrochloric acid solution and separate the acidic aqueous layer. Combine the acidic aqueous layer and ethyl acetate. Slowly add aqueous 10% sodium hydroxide solution until the pH of the aqueous layer is about 9. Separate the organic layer, extract twice with water and then aqueous saturated sodium chloride solution. Dry the organic layer over MgSO4, filter, and evaporate in vacuo to give 4-(4-diethylaminobutoxy)benzophenone.



Identifiers


|
REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:20]=[CH:19][C:10]([C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:12])=[CH:9][CH:8]=1.[CH2:21]([NH:23][CH2:24][CH3:25])[CH3:22].[I-].[K+]>O>[CH2:21]([N:23]([CH2:24][CH3:25])[CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:20]=[CH:19][C:10]([C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:12])=[CH:9][CH:8]=1)[CH3:22] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
740 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCCOC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
3.7 L
|
|
Type
|
reactant
|
|
Smiles
|
C(C)NCC
|
Step Three
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
3.7 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heat to reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporate the reaction mixture in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an aqueous residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extract two times with ethyl acetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extract the combined organic layers with aqueous 10% hydrochloric acid solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separate the acidic aqueous layer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Separate the organic layer
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract twice with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Dry the organic layer over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporate in vacuo
|
Outcomes


Product
Details
Reaction Time |
19 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N(CCCCOC1=CC=C(C(=O)C2=CC=CC=C2)C=C1)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

